Vinyl crotonate Vinyl crotonate
Brand Name: Vulcanchem
CAS No.: 14861-06-4
VCID: VC20984449
InChI: InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3
SMILES: CC=CC(=O)OC=C
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

Vinyl crotonate

CAS No.: 14861-06-4

Cat. No.: VC20984449

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Vinyl crotonate - 14861-06-4

Specification

CAS No. 14861-06-4
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name ethenyl but-2-enoate
Standard InChI InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3
Standard InChI Key IYNRVIKPUTZSOR-UHFFFAOYSA-N
Isomeric SMILES C/C=C\C(=O)OC=C
SMILES CC=CC(=O)OC=C
Canonical SMILES CC=CC(=O)OC=C

Introduction

Chemical Identity and Structural Characteristics

Vinyl crotonate is an organic compound classified as a vinyl ester, formed from the reaction of crotonic acid and vinyl alcohol. It is characterized by its molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol . The compound is registered with CAS number 14861-06-4 and MDL number MFCD00009288 .
The structure of vinyl crotonate features a vinyl group (-CH=CH₂) attached to a crotonate moiety, creating a conjugated double bond system that significantly enhances its reactivity . This structural arrangement is particularly important for its behavior in polymerization processes and contributes to its applications in polymer chemistry. The compound's systematic nomenclature includes alternative names such as Vinyl 2-butenoate, Ethenyl but-2-enoate, and Crotonic Acid Vinyl Ester .

Physical and Chemical Properties

Vinyl crotonate exhibits distinctive physical and chemical properties that influence its handling, storage, and application in various contexts. The compound exists as a colorless to slightly yellow clear liquid under standard conditions .
Table 1: Physical Properties of Vinyl Crotonate

PropertyValueReference
Molecular Weight112.13 g/mol
Physical StateClear liquid
ColorColorless to almost colorless
Boiling Point133-134 °C
Melting Point-60 °C
Density0.94 g/mL at 20-25 °C
Flash Point32 °C (81 °F)
SolubilitySoluble in chloroform, slightly soluble in methanol and water
StabilityLight sensitive, volatile
Recommended Storage Temperature0-6 °C
The chemical reactivity of vinyl crotonate is primarily influenced by its conjugated double bond system, which makes it particularly reactive in polymerization processes . The presence of both a crotonate group and a vinyl double bond in the same molecule significantly affects the UV absorption spectrum as well as the photochemical properties of the monomer, contributing to its self-initiating capabilities in certain polymerization reactions .

Synthesis and Production

Vinyl crotonate can be synthesized through various methodologies, with the specific approach often determined by the scale of production and intended application. While the search results don't provide extensive details on synthesis methods, it is understood that vinyl esters like vinyl crotonate are typically produced through reactions involving crotonic acid with appropriate vinyl-yielding reagents.
Commercial production of vinyl crotonate often involves stabilization with inhibitors such as MEHQ (methoxyphenol) to prevent spontaneous polymerization during storage and transportation . The commercial product is typically available at high purity levels, with specifications often indicating ≥99.0% purity as determined by gas chromatography .

Applications in Polymer Chemistry

Vinyl crotonate finds significant applications in polymer chemistry, particularly due to its unique reactive properties and ability to form specialized polymeric materials.

Self-Initiating Polymerization

One of the most notable characteristics of vinyl crotonate is its ability to function as a self-initiating monomer in photopolymerization processes . Research has demonstrated that the presence of both the crotonate group and vinyl double bond in the same molecule creates a distinct red shift in the electronic absorption spectrum due to intramolecular conjugation . This property enables vinyl crotonate to self-initiate free-radical polymerization and also to photoinitiatie the polymerization of other free-radical monomers .

Polymerization Kinetics

The polymerization behavior of vinyl crotonate presents interesting research insights. Studies have shown that vinyl crotonate polymerizes relatively slowly compared to compounds like vinyl acrylate, likely due to steric hindrance resulting from the presence of the methyl substituent . This characteristic influences how vinyl crotonate is utilized in copolymerization processes and affects the properties of resulting polymeric materials.

Industrial Applications

Vinyl crotonate has gained regulatory approval for certain applications in food contact materials, as evidenced by its inclusion in FDA regulations 21 CFR 175.105 and 176.180 . This suggests applications in adhesives and/or components of paper and paperboard used in food packaging.

Comparative Analysis with Similar Compounds

Understanding vinyl crotonate's behavior in context requires comparison with structurally similar compounds.

Comparison with Other Self-Initiating Monomers

Research has examined vinyl crotonate alongside other self-initiating monomers including vinyl acrylate, vinyl cinnamate, and ethylvinyl fumarate . These comparisons reveal distinctive differences in reactivity and polymerization behaviors. For instance, while vinyl acrylate exhibits enhanced reactivity of its acrylate group compared to traditional acrylates, vinyl crotonate polymerizes much more slowly, which is attributed to the steric effects of its methyl substituent .
The photoinitiation efficiency of these compounds also varies significantly. Among the studied compounds, vinyl fumarate demonstrated the highest efficiency in initiating acrylate polymerization, though vinyl crotonate also showed effective initiation capabilities .

Research Findings in Polymer Development

Academic research involving vinyl crotonate has yielded valuable insights into novel polymer systems and their properties.

Photopolymerization Studies

Studies on photoinitiation and photopolymerization have identified vinyl crotonate as part of a class of novel self-initiating monomers . This research has examined how the structural characteristics of these monomers influence their absorption spectra and photochemical behavior.
The investigation revealed that the presence of the crotonate group and vinyl double bond in vinyl crotonate results in a significant red shift in its electronic absorption spectrum, enhancing its ability to absorb radiation and subsequently initiate polymerization reactions . This property makes vinyl crotonate valuable in certain photocuring applications, though its slower polymerization kinetics compared to some alternatives may limit specific uses.

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